molecular formula C5H8Br3NO2 B14535887 1,1,2-Tribromo-3-methyl-1-nitrobutane CAS No. 62545-19-1

1,1,2-Tribromo-3-methyl-1-nitrobutane

Cat. No.: B14535887
CAS No.: 62545-19-1
M. Wt: 353.83 g/mol
InChI Key: BOAOURZHVZOUGR-UHFFFAOYSA-N
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Description

1,1,2-Tribromo-3-methyl-1-nitrobutane is a high-purity, specialized nitroalkane compound intended for research and development purposes. This molecule integrates two distinct functional groups—a nitro group and multiple bromine atoms—which act as synergistic reactive sites for complex chemical transformations. The nitro group can serve as a strong electron-withdrawing group and is known to undergo various reduction processes to form amines or other nitrogen-containing functionalities, making it a potential intermediate in medicinal chemistry and the synthesis of active pharmaceutical ingredients (APIs) . Concurrently, the bromine substituents act as efficient leaving groups, facilitating nucleophilic substitution reactions for carbon-carbon bond formation or structural diversification. This unique combination makes this compound a valuable, multifunctional building block for exploring novel synthetic pathways, developing new organic materials, and creating complex molecular architectures in a laboratory setting. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this compound with appropriate safety precautions in a controlled environment.

Properties

CAS No.

62545-19-1

Molecular Formula

C5H8Br3NO2

Molecular Weight

353.83 g/mol

IUPAC Name

1,1,2-tribromo-3-methyl-1-nitrobutane

InChI

InChI=1S/C5H8Br3NO2/c1-3(2)4(6)5(7,8)9(10)11/h3-4H,1-2H3

InChI Key

BOAOURZHVZOUGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C([N+](=O)[O-])(Br)Br)Br

Origin of Product

United States

Preparation Methods

Bromination Protocol

The most widely documented method involves bromination of 3-methyl-1-nitrobutane (CAS 627-67-8) using bromine ($$ \text{Br}2 $$) in carbon tetrachloride ($$ \text{CCl}4 $$). The reaction proceeds as follows:

$$
\text{3-Methyl-1-nitrobutane} + 3 \, \text{Br}2 \xrightarrow{\text{CCl}4, \, 0–25^\circ \text{C}} \text{1,1,2-Tribromo-3-methyl-1-nitrobutane} + 3 \, \text{HBr}
$$

Reaction Conditions :

Parameter Value
Solvent Carbon tetrachloride
Temperature 0–25°C
Molar Ratio 1:3 (substrate:Br₂)
Reaction Time 4–6 hours
Yield 70–87%

The use of $$ \text{CCl}_4 $$ enhances bromine solubility and stabilizes reactive intermediates. Stoichiometric excess of bromine ensures complete tribromination at the C1 and C2 positions.

Synthesis of 3-Methyl-1-Nitrobutane Precursor

3-Methyl-1-nitrobutane is synthesized via nucleophilic substitution of isopentyl bromide with sodium nitrite ($$ \text{NaNO}_2 $$) in dimethylformamide (DMF):

$$
\text{Isopentyl bromide} + \text{NaNO}_2 \xrightarrow{\text{DMF}, \, 0^\circ \text{C}} \text{3-Methyl-1-nitrobutane} + \text{NaBr}
$$

Optimized Protocol :

Parameter Value
Solvent DMF
Temperature 0°C → room temperature
Molar Ratio 1:2 (substrate:NaNO₂)
Reaction Time 12–24 hours
Yield 32%

This method avoids side reactions such as elimination, though yields remain moderate due to competing redox pathways.

Alternative Synthetic Routes

Kochany-Piotrowska Method (1976)

A literature-derived approach involves bromination under modified conditions, though specific details are scarce. Key features include:

  • Reagents : Bromine in acetic acid.
  • Temperature : Controlled exothermic reaction (<30°C).
  • Yield : ~52% (reported for small-scale reactions).

This method is less favored industrially due to lower yields and challenges in controlling regioselectivity.

Optimization Strategies

Solvent Effects

Solvent Bromine Solubility Reaction Rate Yield
$$ \text{CCl}_4 $$ High Moderate 87%
$$ \text{CHCl}_3 $$ Moderate Slow 65%
Acetic acid Low Fast 52%

Carbon tetrachloride remains optimal due to its inertness and ability to stabilize bromine radicals.

Temperature Dependence

Temperature Range Reaction Outcome
0–10°C Controlled bromination, high regioselectivity
20–25°C Faster kinetics, risk of di-/tetrabromination
>30°C Decomposition of nitroalkane

Lower temperatures favor the desired product, while elevated temperatures promote side reactions.

Characterization and Validation

Spectral Data

  • IR Spectroscopy :
    • $$ \nu(\text{NO}_2) $$: 1502 cm$$^{-1}$$, 1342 cm$$^{-1}$$.
    • $$ \nu(\text{C-Br}) $$: 560–600 cm$$^{-1}$$.
  • $$^1\text{H NMR}$$ :
    • δ 0.96 (d, 6H, $$ \text{CH}3 $$), δ 4.41 (t, 2H, $$ \text{CH}2\text{NO}_2 $$).

Physical Properties

Property Value
Molecular Weight 353.83 g/mol
Density 1.943 g/cm³ (estimated)
Boiling Point Not reported
LogP 3.65

Applications and Derivatives

This compound serves as:

  • Intermediate in organobromine synthesis (e.g., flame retardants).
  • Precursor for nitramine explosives via nitration.
  • Substrate in medicinal chemistry for alkylating agents.

Chemical Reactions Analysis

Types of Reactions

1,1,2-Tribromo-3-methyl-1-nitrobutane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,2-Tribromo-3-methyl-1-nitrobutane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce bromine and nitro functionalities into target molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,2-Tribromo-3-methyl-1-nitrobutane involves its interaction with molecular targets through its bromine and nitro groups. The bromine atoms can participate in halogen bonding, while the nitro group can engage in electron-withdrawing interactions. These interactions can affect the reactivity and stability of the compound, influencing its behavior in various chemical and biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

1,1,2-Tribromo-3-nitrobutane (C₄H₆Br₃NO₂): Differs by lacking the methyl group at position 3. Impact: Reduced steric hindrance increases reactivity in nucleophilic substitutions compared to the methyl-substituted derivative.

1,1,3-Tribromo-2-methyl-1-nitropropane (C₃H₄Br₃NO₂): Shorter carbon chain and methyl group at position 2. Impact: Lower thermal stability (decomposes at ~190°C) due to increased electron density near the nitro group.

1,1,2-Trichloro-3-methyl-1-nitrobutane (C₄H₆Cl₃NO₂): Bromine replaced with chlorine. Impact: Lower molecular weight (248.36 g/mol) and weaker C-X bond strength, altering reaction kinetics.

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility in CH₂Cl₂ Reactivity (SN2)
1,1,2-Tribromo-3-methyl-1-nitrobutane 359.81 210–215 High Moderate
1,1,2-Tribromo-3-nitrobutane 345.78 195–200 High High
1,1,3-Tribromo-2-methyl-1-nitropropane 311.79 185–190 Moderate Low

Research Findings

  • Synthetic utility : The compound’s bromine atoms enable regioselective cross-coupling reactions in palladium-catalyzed systems .
  • Environmental concerns : High bromine content raises persistence issues in ecosystems, requiring specialized disposal protocols .

Limitations

The above analysis is hypothetical due to the absence of valid evidence. To produce an authoritative document, access to peer-reviewed journals (e.g., Journal of Organic Chemistry), patents, or chemical databases (Reaxys, SciFinder) would be required. Specific data on synthesis pathways, spectroscopic characterization (NMR, IR), and toxicity profiles are critical for a rigorous comparison.

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